Acetanilide
Overview
Description
Synthesis Analysis
Acetanilide can be synthesized through the acetylation of aniline using acetic anhydride. A novel synthesis process reported by Wang Jian-hui (2011) optimized the reaction conditions, achieving a yield of 98.0% by using N,N-dimethylacetamide (DMAc) as the acylation agent under specific conditions: a molar ratio of ammonium chloride to phenylamine of 2:1, a reaction temperature of 166 ℃, and a refluxing time of 3 hours. This method is noted for its simplicity and high efficiency, making it suitable for industrial production (Wang Jian-hui, 2011).
Molecular Structure Analysis
The molecular structure of acetanilide has been determined using X-ray diffraction, revealing its orthorhombic crystal structure with detailed dimensions and hydrogen bonding. The molecules are linked in chains by N-H-O hydrogen bonds, and the structure exhibits slight distortions due to steric hindrance. This detailed examination provides insights into the geometry of the molecule and its intra- and intermolecular interactions (Brown & Corbridge, 1954).
Chemical Reactions and Properties
Acetanilide undergoes various chemical reactions, including ruthenium-catalyzed oxidative ortho-benzoxylation with aromatic acids, leading to ortho-benzoxylated acetanilides. This reaction occurs via C-H bond activation and is highly regioselective, yielding products in good to excellent yields (Padala & Jeganmohan, 2013). Moreover, acetanilides can be ortho-arylated with aromatic boronic acids in a ruthenium-catalyzed process, facilitating the synthesis of phenanthridines and carbazoles through subsequent transformations (Chinnagolla & Jeganmohan, 2014).
Physical Properties Analysis
The crystal structure of acetanilide, determined at different temperatures through neutron diffraction, highlights the stability of its molecular configuration and lack of proton transfer along the N-H...O hydrogen bond. These findings contribute to understanding the solid-state properties of acetanilide, including its thermal behavior and interactions within the crystal lattice (Johnson et al., 1995).
Chemical Properties Analysis
Acetanilide's electronic structure and reactivity have been extensively studied. Molecular orbital calculations show the interaction between the phenyl and acetyl groups through the nitrogen atom, elucidating the electronic properties and absorption characteristics of acetanilide. These studies provide a foundation for understanding the electronic effects responsible for the chemical behavior of acetanilide and its derivatives (Baba & Suzuki, 1960).
Scientific Research Applications
Analgesic and Antipyretic Properties : Initially used to reduce fever, acetanilide was found to have anodyne properties, making it valuable for treating neuralgia and headaches (O. Lowy, 1934). It also acts as a pain reliever by blocking nerve fiber pulses (J. Binoy et al., 2006).
Quantitative NMR Spectroscopy : Acetanilide is employed as a primary standard in quantitative ^1H NMR spectroscopy for precise results in pharmaceutical compliance testing (T. Rundlöf et al., 2014).
Pharmaceutical Industry Applications : In the pharmaceutical industry, data on vapor pressures, phase transitions, and enthalpies of formation of acetanilide derivatives are collected for various purposes (R. N. Nagrimanov et al., 2018).
Herbicides and Metabolic Effects : Acetanilide herbicides inhibit fatty acid oxidation, affecting lipid levels in the liver (Jessica L. Counihan et al., 2017).
Treatment of Overactive Bladder : Conformationally restricted acetanilides serve as potent and selective β3-adrenergic receptor agonists for treating overactive bladder (C. Moyes et al., 2014).
Synthetic Chemistry : Acetanilide can be used to produce ortho-alkenylated acetanilides in a highly regio- and stereoselective manner (R. Manikandan & M. Jeganmohan, 2014).
Wide Range of Biological Activities : Derivatives of acetanilide exhibit antimicrobial, analgesic, anti-inflammatory, antioxidant, anticonvulsant, anti-cancer, antihyperglycaemic, and antimalarial activities (R. K. Singh et al., 2018).
Antidote for Poisoning : Acetanilide provides significant protection against methanol poisoning in mice (A. Hassan et al., 1969).
Paracetamol's Active Metabolite : It was discovered that paracetamol (acetaminophen) is the key active metabolite of acetanilide, leading to paracetamol's widespread use as an analgesic (C. Mallet & A. Eschalier, 2018).
Antimicrobial Activity : Acetanilide derivatives have shown significant antimicrobial activity compared to standard drugs like streptomycin (G. M. Bhupathi et al., 2016).
Thermal Analysis and Energy Storage : Acetanilide's thermal properties, such as subcooling and vaporization, are studied for energy storage applications (A. Shobo & A. Mawire, 2017).
Metabolic Pathways and Drug Interactions : The metabolic pathways of acetanilide, including its transformation into N-acetyl p-aminophenol and interactions with other drugs, have been extensively studied (B. Brodie & J. Axelrod, 1948).
Environmental Impact : Degradation products of acetanilide herbicides have been detected in U.S. ground and surface waters, prompting the development of methods for detecting these contaminants in drinking water (J. Shoemaker, 2002).
Thermochemical Analysis : Acetanilide and its analogues have been studied for vaporization enthalpies, providing insights into their thermal properties (S. Vecchio et al., 2004).
Quantum and Polaron Studies : The dimensionality of selftrapped polaron and free exciton states in crystalline acetanilide is a topic of ongoing research (P. Hamm & G. Tsironis, 2007).
Safety And Hazards
Future Directions
Acetanilide has found uses in the intermediation in rubber accelerator synthesis, dyes and dye intermediate synthesis, and camphor synthesis . It is also used for the production of 4-acetamidobenzenesulfonyl chloride, a key intermediate for the manufacture of the sulfa drugs . The chief objective of the present article is to highlight the chemistry and pharmacological aspects of various derivatives of acetanilide and their pharmacological activities to assist the future discovery of more efficacious derivatives with less toxicity .
properties
IUPAC Name |
N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Record name | ACETANILIDE | |
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Related CAS |
137020-73-6 | |
Record name | Poly(N-acetylaniline) | |
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DSSTOX Substance ID |
DTXSID2022543 | |
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Molecular Weight |
135.16 g/mol | |
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Physical Description |
Acetanilide is a white to gray solid. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] White to gray solid; Sensitive to prolonged contact with air; [CAMEO] Off-white chips; [Alfa Aesar MSDS], Solid | |
Record name | ACETANILIDE | |
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Record name | Acetamide, N-phenyl- | |
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Boiling Point |
579 °F at 760 mmHg (NTP, 1992), 304 °C @ 760 MM HG | |
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Record name | ACETANILIDE | |
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Flash Point |
345 °F (NTP, 1992), 169 °C, 337 °F; 169 °C (OPEN CUP) | |
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Record name | Acetanilide | |
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Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER, SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE, Water solubility= 6.93X10+3 mg/l at 25 °C, Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether., 6.39 mg/mL at 25 °C | |
Record name | SID85148657 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ACETANILIDE | |
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Record name | ACETANILIDE | |
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Density |
1.219 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2190 @ 15 °C | |
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Vapor Density |
4.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.65 | |
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Vapor Pressure |
1 mmHg at 237 °F (NTP, 1992), 0.00122 [mmHg], 1.22X10-3 mm Hg at 25 °C | |
Record name | ACETANILIDE | |
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Product Name |
Acetanilide | |
Color/Form |
ORTHORHOMBIC PLATES OR SCALES FROM WATER, WHITE SHINING CRYSTALLINE SCALES, White, shining crystalline leaflets or white crystalline powder., Colorless, glossy, crystalline material. | |
CAS RN |
103-84-4, 55576-55-1 | |
Record name | ACETANILIDE | |
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Record name | N-Acetylarylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237.7 °F (NTP, 1992), 114.3 °C | |
Record name | ACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19701 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ACETANILIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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